8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-(Cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a cyclohexylamino group at position 8 and a hydroxy-aryloxypropyl substituent at position 6. This structural motif is common in compounds targeting cardiovascular disorders, kinase inhibition, and ion channel modulation .
Purine-2,6-diones are pharmacologically versatile scaffolds; modifications at positions 7 and 8 significantly alter bioactivity. For example, antiarrhythmic and hypotensive effects are linked to 7-hydroxypropyl-piperazinyl and 8-alkylamino substitutions , whereas CK2 inhibition correlates with hydrazine derivatives at position 8 and phenoxypropyl groups at position 7 . The target compound’s unique substitution pattern positions it as a candidate for further exploration in these therapeutic areas.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(26(2)23(31)27(3)21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,4-6,9-10,13-14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSQNBISEOIHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a purine core with various functional groups that enhance its pharmacological properties. The presence of a cyclohexylamino group and a hydroxyphenoxypropyl moiety suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O4 |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 941938-08-5 |
| IUPAC Name | This compound |
The biological activity of this compound likely involves modulation of specific molecular targets such as enzymes or receptors. The structure suggests potential interactions with adenosine receptors or other purine-related pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress and reducing the risk of chronic diseases.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to confirm these effects in vivo.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells compared to control groups.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers.
- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Purine-2,6-dione Derivatives
Key Observations:
Piperazinyl or morpholinyl groups (e.g., Compound 15 ) improve antiarrhythmic activity by facilitating interactions with cardiac ion channels.
Position 8 Substituents: The cyclohexylamino group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., allylamino in ). Hydrazine derivatives ( ) enhance kinase inhibition but may reduce metabolic stability compared to cyclohexylamino.
Bioactivity and Therapeutic Implications
- Cardiovascular Activity: Compounds with hydroxypropyl-piperazinyl groups at position 7 (e.g., Compound 15 ) exhibit prophylactic antiarrhythmic activity (LD50/ED50 = 55).
- Kinase Inhibition: Substituents at position 7 (e.g., phenoxypropyl) and position 8 (hydrazine) are critical for CK2 inhibition . The target compound’s lack of a hydrazine group implies weaker CK2 activity but possible selectivity for other kinases.
- Ion Channel Modulation: AM237’s trifluoromethoxy-phenoxy group enables potent TRPC5 activation . The target compound’s 3-methylphenoxy group may favor interactions with distinct ion channels.
Computational Similarity and Lumping Strategies
Molecular similarity metrics (Tanimoto, Dice) predict bioactivity by comparing structural fingerprints . The target compound’s similarity to antiarrhythmic purine-diones (e.g., Compound 15) could prioritize it for cardiovascular testing. However, its unique cyclohexylamino and methylphenoxy groups may classify it into a distinct "lumped" category under strategies grouping compounds by substituent size and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
